1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S3315373
CAS No.
1190865-44-1
M.F
C8H2Cl2F4O
M. Wt
261.00
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroeth...

CAS Number

1190865-44-1

Product Name

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H2Cl2F4O

Molecular Weight

261.00

InChI

InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H

InChI Key

NSWPERXXSPCRCT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F

The exact mass of the compound 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its primary procurement value lies in its role as a direct precursor to highly active isoxazoline-based compounds, a class of molecules widely used as veterinary parasiticides. The specific trifluoromethyl ketone moiety combined with the 3,5-dichloro-4-fluoro substitution pattern on the phenyl ring makes it a specialized building block for creating complex, biologically active molecules.

Substituting this compound with close analogs, such as the 3,4,5-trichloro derivative or other di-halogenated trifluoroacetophenones, is unviable for its primary applications. The specific 3,5-dichloro-4-fluoro substitution pattern is not arbitrary; it is a deliberately designed feature that is essential for the biological efficacy of the final active pharmaceutical ingredient (API), such as Sarolaner. The fluorine atom at the 4-position, in combination with the flanking chlorine atoms, critically influences the electronic properties and conformational possibilities of the final isoxazoline insecticide, directly impacting its binding affinity to the target GABA-gated chloride channels in insects. Using a different precursor, like 3,5-dichloro-2,2,2-trifluoroacetophenone (used for Fluralaner), leads to a completely different final drug with a distinct regulatory approval and performance profile, making direct substitution impossible in a validated synthesis.

Enables an Efficient and Non-Obvious Halogen Exchange (Halex) Synthesis Route

This compound can be synthesized via a patented nucleophilic aromatic substitution (SNAr) from its direct precursor, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone. This is a notable process because the trifluoromethyl ketone group is not generally considered a sufficiently strong activating group for such a transformation, making this a non-obvious and valuable route. In a documented example, reacting the 3,4,5-trichloro analog with potassium fluoride and a phase transfer catalyst at 160°C for 5 hours yielded the target 4-fluoro compound at a 61% yield.

Evidence DimensionSynthetic Yield in Halogen Exchange Reaction
Target Compound Data61% yield
Comparator Or Baseline2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (starting material)
Quantified DifferenceDemonstrates a viable conversion rate for a non-obvious SNAr reaction.
ConditionsReaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0g) with dry KF (0.35g) and tetraphenylphosphonium bromide (0.015g) in sulfolane (3 ml) at 160 °C for 5 hours.

This specific process provides a patented, high-temperature method to access the 4-fluoro compound from a more common trichloro-analog, a key consideration for manufacturing scale-up and route selection.

Serves as an Indispensable Precursor for a Specific Class of Regulated Veterinary Drugs

This compound is a designated key intermediate for the synthesis of specific isoxazoline-based veterinary drugs, most notably Sarolaner. The procurement choice of this specific precursor is non-negotiable for producing this API. Alternative trifluoroacetophenone building blocks are used for other major isoxazoline drugs; for example, 3,5-dichloro-2,2,2-trifluoroacetophenone is a key intermediate for Fluralaner, Lotilaner, and Afoxolaner. The choice of precursor is therefore locked to the target API, and this compound is the required choice for syntheses targeting Sarolaner or its close analogs.

Evidence DimensionPrecursor to Final API
Target Compound DataPrecursor for Sarolaner
Comparator Or Baseline3,5-dichloro-2,2,2-trifluoroacetophenone (Precursor for Fluralaner, Lotilaner, Afoxolaner)
Quantified DifferenceLeads to a structurally and functionally distinct final drug molecule.
ConditionsEstablished and validated multi-step synthesis pathways for veterinary APIs.

For any R&D or manufacturing program targeting Sarolaner or related structures, this exact CAS number is required; structurally similar analogs are not process-compatible substitutes.

Validated Starting Material for Sarolaner Synthesis

This compound is the specific, required building block for the synthesis of the veterinary antiparasitic drug Sarolaner. Its structure is integral to forming the final isoxazoline moiety with the precise halogenation pattern necessary for its approved biological activity.

Development of Next-Generation Isoxazoline Insecticides

In agrochemical and veterinary research, this precursor is the logical choice for developing novel isoxazoline derivatives that require a 3,5-dichloro-4-fluorophenyl group. This substitution is a known feature in highly effective insecticides that target GABA-gated chloride channels, making this compound a valuable starting point for lead optimization.

Process Development and Scale-Up Chemistry

Given the patented synthesis route from the 3,4,5-trichloro analog, this compound is relevant for chemical process development studies focused on nucleophilic aromatic substitution reactions activated by trifluoromethyl ketones. It serves as a benchmark for optimizing high-temperature halogen exchange reactions in complex, functionalized aromatic systems.

XLogP3

4.1

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-19-2023

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